molecular formula C20H18ClNO5 B271151 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B271151
M. Wt: 387.8 g/mol
InChI Key: BBQWTEBPOAJQEH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyphenyl group, a chlorophenyl group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Chlorophenyl Group:

    Cyclization to Form the Pyrrolidine Ring: The final step is the cyclization reaction to form the pyrrolidine ring, which is achieved through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with a different position of the chlorine atom.

    2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO5/c1-26-17-7-2-4-13(8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-6-3-5-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3

InChI Key

BBQWTEBPOAJQEH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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